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Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis,

particularly in the pharmaceutical and agrochemical industries, where aryl amine moieties are

prevalent in a vast array of bioactive molecules. The Buchwald-Hartwig amination has emerged

as a powerful and versatile method for constructing these bonds. While palladium-catalyzed

systems have historically dominated this field, recent advancements in nickel catalysis have

provided more cost-effective and, in some cases, more reactive alternatives.

This document provides detailed application notes and protocols for the use of PAd-DalPhos
and its derivatives, a class of highly effective biaryl phosphine ligands, in the nickel-catalyzed

arylation of primary amines. These protocols are designed to be a practical guide for

researchers in academic and industrial settings, offering detailed methodologies and a

summary of expected outcomes for various substrate combinations. The use of air-stable

(DalPhos)Ni(II) pre-catalysts simplifies the experimental setup and enhances reproducibility.

Catalytic System Overview
The primary catalytic system discussed herein involves an air-stable nickel(II) pre-catalyst of

the type [(PAd-DalPhos)Ni(o-tolyl)Cl]. This pre-catalyst, upon activation under basic

conditions, generates the active Ni(0) species that drives the catalytic cycle. The PAd-DalPhos
ligand features a bulky and electron-rich phosphine moiety that facilitates both the oxidative
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addition of the aryl electrophile to the nickel center and the subsequent reductive elimination to

form the desired C-N bond.

Several derivatives of the PAd-DalPhos ligand have been developed to tune the steric and

electronic properties of the catalyst, thereby expanding the substrate scope. This document will

cover protocols utilizing:

PAd-DalPhos: The parent ligand, effective for a range of primary amines.

PhPAd-DalPhos: A less sterically hindered variant, particularly useful for the coupling of

bulky primary alkylamines.[1]

PAd2-DalPhos: A "double cage" ligand that has shown excellent performance in the arylation

of primary heteroarylamines.

Key Advantages of the PAd-DalPhos/Nickel System
High Reactivity: Enables the coupling of a broad range of aryl and heteroaryl chlorides,

which are often more challenging substrates for palladium catalysts.

Excellent Functional Group Tolerance: Compatible with a wide variety of functional groups on

both the amine and aryl electrophile.

Use of Air-Stable Pre-catalysts: Simplifies experimental setup as the pre-catalysts do not

require handling in an inert atmosphere glovebox.

Cost-Effectiveness: Nickel is a more earth-abundant and less expensive metal than

palladium.

Mild Reaction Conditions: Many transformations can be carried out at or near room

temperature.[1]

Catalytic Cycle
The proposed catalytic cycle for the nickel-catalyzed arylation of primary amines using PAd-
DalPhos ligands is depicted below. The cycle is believed to proceed via a Ni(0)/Ni(II)

mechanism.
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Caption: Proposed catalytic cycle for the PAd-DalPhos/Nickel-catalyzed arylation of primary

amines.

Experimental Protocols
The following are general procedures for the nickel-catalyzed arylation of primary amines using

PAd-DalPhos ligands. Note: These are generalized protocols and may require optimization for

specific substrates. All reactions should be carried out under an inert atmosphere (e.g.,

nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for the Arylation of
Primary Alkylamines with (Hetero)aryl Chlorides using
(PAd-DalPhos)Ni(o-tolyl)Cl
This protocol is a general starting point for the coupling of various primary alkylamines with a

range of aryl and heteroaryl chlorides.

Reagents and Equipment:

(PAd-DalPhos)Ni(o-tolyl)Cl pre-catalyst

Aryl or heteroaryl chloride

Primary alkylamine
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Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Schlenk tube or vial with a magnetic stir bar

Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware for workup and purification

Procedure:

To a dried and inerted Schlenk tube or vial, add the (PAd-DalPhos)Ni(o-tolyl)Cl pre-catalyst

(typically 1-5 mol%).

Add the aryl or heteroaryl chloride (1.0 equiv).

Add sodium tert-butoxide (1.5 equiv).

Add a magnetic stir bar.

Seal the vessel and evacuate and backfill with inert gas three times.

Add anhydrous toluene via syringe to achieve a desired concentration (typically 0.1-0.5 M).

Add the primary alkylamine (1.1-1.5 equiv) via syringe.

Place the reaction vessel in a preheated oil bath or heating block at the desired temperature

(typically 80-110 °C).

Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or

GC/MS if desired.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl

amine.

Protocol 2: Arylation of Bulky Primary Alkylamines with
(Hetero)aryl Electrophiles using (PhPAd-DalPhos)Ni(o-
tolyl)Cl[1]
This protocol is optimized for sterically demanding primary amines, such as 1-adamantylamine.

[1]

Reagents and Equipment:

(PhPAd-DalPhos)Ni(o-tolyl)Cl pre-catalyst

(Hetero)aryl chloride, bromide, or tosylate

Bulky primary alkylamine (e.g., 1-adamantylamine)

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Schlenk tube or vial with a magnetic stir bar

Inert atmosphere (Nitrogen or Argon)

Procedure:

In an inert atmosphere glovebox, charge a vial with (PhPAd-DalPhos)Ni(o-tolyl)Cl (5 mol %),

the (hetero)aryl electrophile (1.0 equiv), the bulky primary amine (1.1-3.0 equiv), and sodium

tert-butoxide (1.5 equiv).

Add anhydrous toluene to achieve a concentration of approximately 0.12 M with respect to

the aryl electrophile.
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Seal the vial and stir the reaction mixture at room temperature or heat as required (e.g., 80

°C) for 18-24 hours.

Follow the workup and purification procedure outlined in Protocol 1.

Protocol 3: Arylation of Primary Heteroarylamines with
(Hetero)aryl Chlorides using (PAd2-DalPhos)Ni(o-tolyl)Cl
This protocol is tailored for the coupling of primary amines on five- or six-membered

heteroaromatic rings.

Reagents and Equipment:

(PAd2-DalPhos)Ni(o-tolyl)Cl pre-catalyst

(Hetero)aryl chloride

Primary heteroarylamine

Sodium tert-butoxide (NaOtBu)

Anhydrous 1,4-dioxane or toluene

Schlenk tube or vial with a magnetic stir bar

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dried and inerted Schlenk tube, add the (PAd2-DalPhos)Ni(o-tolyl)Cl pre-catalyst

(typically 2.5 mol %).

Add the (hetero)aryl chloride (1.0 equiv) and the primary heteroarylamine (1.2 equiv).

Add sodium tert-butoxide (1.5 equiv).

Add a magnetic stir bar.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6306810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Evacuate and backfill the tube with inert gas.

Add anhydrous 1,4-dioxane or toluene to the desired concentration.

Heat the reaction mixture to 80-100 °C for 12-24 hours.

Perform the workup and purification as described in Protocol 1.

Experimental Workflow
The general workflow for a typical arylation experiment is outlined below.
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Caption: General experimental workflow for the PAd-DalPhos/Nickel-catalyzed arylation of

primary amines.

Data Presentation
The following tables summarize the scope of the PAd-DalPhos catalyzed arylation of primary

amines with various aryl electrophiles.

Table 1: Nickel-Catalyzed Arylation of Bulky Primary
Amines with (PhPAd-DalPhos)Ni(o-tolyl)Cl[1]
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Entry
Aryl
Electrophile

Primary
Amine

Temp (°C) Time (h) Yield (%)

1

1-

Chloronaphth

alene

1-

Adamantylam

ine

80 18 95

2

4-

Chlorotoluen

e

1-

Adamantylam

ine

80 18 92

3
4-

Chloroanisole

1-

Adamantylam

ine

80 18 85

4

2-

Chloropyridin

e

1-

Adamantylam

ine

RT 24 91

5

3-

Chloropyridin

e

1-

Adamantylam

ine

RT 24 88

6

4-Chloro-

N,N-

dimethylanilin

e

tert-

Butylamine
80 18 96

7

1-Bromo-4-

tert-

butylbenzene

1-

Adamantylam

ine

80 18 93

8
4-Tolyl

tosylate

1-

Adamantylam

ine

80 18 75

Conditions: (PhPAd-DalPhos)Ni(o-tolyl)Cl (5 mol %), NaOtBu (1.5 equiv), amine (1.1-3.0

equiv), toluene (0.12 M).
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Table 2: Nickel-Catalyzed Arylation of Primary
Heteroarylamines with (PAd2-DalPhos)Ni(o-tolyl)Cl

Entry
Aryl
Chloride

Primary
Heteroaryla
mine

Temp (°C) Time (h) Yield (%)

1

4-

Chlorobenzo

phenone

2-

Aminooxazol

e

80 18 >95

2

4-

Chlorobenzo

nitrile

2-

Aminothiazol

e

100 24 91

3

1-Chloro-4-

(trifluorometh

yl)benzene

3-Amino-5-

methylisoxaz

ole

100 24 88

4

2-

Chloropyridin

e

2-

Aminopyrimid

ine

100 24 75

5
4-

Chloroanisole

2-Amino-5-

chloropyridin

e

100 24 82

6

4-

Chlorotoluen

e

3-

Aminopyrazol

e

80 18 93

Conditions: (PAd2-DalPhos)Ni(o-tolyl)Cl (2.5 mol %), NaOtBu (1.5 equiv), amine (1.2 equiv),

1,4-dioxane or toluene (0.1 M).

Troubleshooting and Considerations
Base Sensitivity: For substrates containing base-sensitive functional groups, weaker bases

such as K₃PO₄ or Cs₂CO₃ may be employed, potentially requiring higher reaction

temperatures or longer reaction times.
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Solvent Choice: Toluene and 1,4-dioxane are common solvents. For less soluble substrates,

other anhydrous, non-protic solvents like CPME or t-amyl alcohol may be explored.

Catalyst Loading: While 1-5 mol % is typical, for highly reactive substrates, the catalyst

loading may be decreased. For challenging couplings, increasing the catalyst loading may

improve the yield.

Amine Equivalents: Using a slight excess of the amine (1.1-1.5 equiv) is standard. For

volatile or less reactive amines, a larger excess may be beneficial.

Reaction Monitoring: It is advisable to monitor the reaction progress by TLC or GC/MS to

determine the optimal reaction time and avoid decomposition of the product.

Inert Atmosphere: Maintaining a strict inert atmosphere is crucial for the stability and activity

of the nickel catalyst.

Conclusion
The PAd-DalPhos family of ligands, in conjunction with nickel, provides a powerful and

versatile platform for the arylation of primary amines. The use of air-stable pre-catalysts

simplifies the experimental procedure, making this methodology highly accessible to a broad

range of chemists. The protocols and data presented herein serve as a comprehensive guide

for the application of this technology in the synthesis of valuable aryl amine building blocks for

research, drug discovery, and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: PAd-DalPhos for the
Arylation of Primary Amines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6306810#pad-dalphos-for-the-arylation-of-primary-
amines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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